![molecular formula C25H28N4OS B15002351 1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)

1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

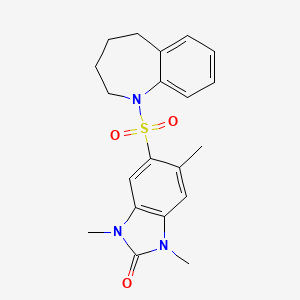

1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features a triazole ring, a carbazole moiety, and a propanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves the reaction of polyfunctionalized triazoles with various reagents. For instance, the reaction of triazole derivatives with β-dicarbonyl compounds in ortho-phosphoric acid can yield the desired product . Additionally, the reaction of triazole derivatives with arylidene malononitriles in dimethylformamide (DMF) can also produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:

Substitution: The triazole ring can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the sulfanyl group.

Substitution: Reagents such as β-dicarbonyl compounds and arylidene malononitriles in solvents like DMF are used for substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL has several scientific research applications:

Medicinal Chemistry: The compound’s triazole ring is known for its biological activities, including antifungal, anticancer, and antiviral properties.

Materials Science: The unique structure of the compound makes it a potential candidate for use in organic electronics and photonics.

Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.

Mécanisme D'action

The mechanism of action of 1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfanyl and carbazole moieties may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole Derivatives: Compounds such as Ravuconazole, Estazolam, and Alprazolam share the triazole ring and exhibit various biological activities.

Carbazole Derivatives: Compounds like Carvedilol and Prazosin contain the carbazole moiety and are used in medicinal applications.

Uniqueness

1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to its combination of a triazole ring, a carbazole moiety, and a propanol group

Propriétés

Formule moléculaire |

C25H28N4OS |

|---|---|

Poids moléculaire |

432.6 g/mol |

Nom IUPAC |

1-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |

InChI |

InChI=1S/C25H28N4OS/c1-17-11-13-18(14-12-17)24-26-27-25(28(24)2)31-16-19(30)15-29-22-9-5-3-7-20(22)21-8-4-6-10-23(21)29/h3,5,7,9,11-14,19,30H,4,6,8,10,15-16H2,1-2H3 |

Clé InChI |

MKKCCKXAOUXRCF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(CN3C4=C(CCCC4)C5=CC=CC=C53)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine](/img/structure/B15002270.png)

![3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide](/img/structure/B15002272.png)

![N-(3-methoxypropyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B15002276.png)

![[4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15002292.png)

![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B15002295.png)

![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B15002297.png)

![N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B15002312.png)

![3-(4-Fluorophenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002314.png)

![ethyl 5-[6-(4-fluorophenyl)-1-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B15002318.png)

![6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B15002327.png)

![3-methyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B15002355.png)